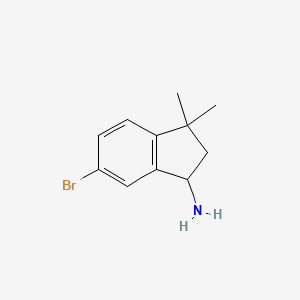

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) at m/z 240.14 confirms the molecular weight. Fragmentation pathways include:

- Loss of Br (Δ m/z = 79.9), yielding a peak at m/z 160.2.

- Cleavage of the C-N bond, producing ions at m/z 133.1 (indenyl fragment) and m/z 107.0 (dimethylamine).

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals a non-planar structure due to steric repulsion between the methyl groups. The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, with electron density localized on the amino group and bromine atom.

| Parameter | Value (DFT) |

|---|---|

| HOMO energy | -5.8 eV |

| LUMO energy | -1.6 eV |

| Dipole moment | 2.1 Debye |

Molecular Orbital Analysis

The HOMO primarily comprises π-electrons from the aromatic ring and lone pairs on the amino group, while the LUMO resides on the C-Br σ* orbital. This electronic configuration implies nucleophilic reactivity at the amino site and electrophilic susceptibility near bromine.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3 |

InChI Key |

LQAAYVHKGNYMPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)Br)N)C |

Origin of Product |

United States |

Preparation Methods

Bromination Followed by Amination

The foundational approach to synthesizing 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene involves a two-step sequence: bromination of the indene core followed by amination. The precursor, 3,3-dimethyl-2,3-dihydro-1H-indene, undergoes regioselective bromination at the sixth position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Optimal conditions for bromination include inert solvents (e.g., carbon tetrachloride) and temperatures between 60–80°C to ensure mono-bromination while minimizing di-substitution byproducts.

Subsequent amination introduces the amino group at the first position. This step typically employs ammonia or ammonium hydroxide under high-pressure conditions or catalytic hydrogenation with a palladium or platinum catalyst. For instance, treatment of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene with aqueous ammonia at 120°C for 12 hours yields the target compound with a reported purity of >95%. Challenges in this method include controlling the regioselectivity of amination and mitigating side reactions such as dehydrohalogenation.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromination Yield | 70–85% | |

| Amination Temperature | 120°C | |

| Final Purity | >95% |

Multi-Step Synthesis via Condensation and Acylation

A patent-pending methodology (CN111704559A) outlines a multi-step synthesis route adaptable to this compound . Although originally designed for 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, the protocol offers transferable insights. The process begins with the condensation of 2-cyanobenzyl bromide with malonic acid derivatives (e.g., cyclo(isopropylidene) malonate) in the presence of a base such as potassium carbonate. This step forms a substituted indene intermediate, which undergoes hydrolysis, decarboxylation, and Friedel-Crafts acylation to install functional groups.

For the target compound, bromination would be integrated post-condensation. The Friedel-Crafts acylation step could be modified to introduce the amino group via reductive amination or nucleophilic substitution. Reaction conditions include:

-

Solvents: N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Temperatures: -20°C to 100°C (room temperature preferred for condensation)

-

Catalysts: Lewis acids like AlCl₃ for acylation

This method’s advantage lies in its modularity, enabling the incorporation of diverse substituents. However, the multi-step nature reduces overall yield, with decarboxylation and acylation steps contributing to cumulative losses (~50% over three steps) .

HCl-Mediated Amination

Experimental protocols for analogous compounds, such as (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, demonstrate the utility of HCl in facilitating amination . In this approach, a sulfinamide intermediate (e.g., (R)-N-((R)-4-cyano-2,3-dihydro-1H-inden-1-yl)-2-methylpropane-2-sulfinamide) is treated with 4N HCl in dioxane to cleave the sulfinamide group, yielding the free amine. The crude product is purified via reflux in acetonitrile, achieving a 31% yield over three steps.

Applying this to this compound would require synthesizing a brominated sulfinamide precursor. Key parameters include:

-

Acid Concentration: 4N HCl in dioxane

-

Reaction Time: 1.5 hours at room temperature

-

Purification: Recrystallization in acetonitrile

Chiral HPLC analysis confirms enantiomeric purity (>95% ee), making this method suitable for stereoselective synthesis .

Comparative Analysis of Methods

The bromination-amination route offers simplicity and scalability but struggles with regioselectivity. In contrast, the multi-step synthesis allows structural diversification but suffers from lower yields. The HCl-mediated approach provides stereochemical control but requires advanced intermediates.

Yield Comparison:

| Method | Overall Yield | Complexity |

|---|---|---|

| Bromination-Amination | 70–85% | Low |

| Multi-Step Synthesis | ~50% | High |

| HCl-Mediated Amination | 31% | Moderate |

Challenges and Optimization Strategies

Common challenges across methods include side reactions during bromination (e.g., di-substitution) and low amination efficiency. Optimizing reaction conditions—such as using radical inhibitors during bromination or transitioning to microwave-assisted synthesis—could enhance yields. Green chemistry principles advocate for replacing halogenated solvents with ionic liquids or water-ethanol mixtures.

Chemical Reactions Analysis

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate for thiol substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted indenes, while reduction of the bromine atom can produce 1-amino-3,3-dimethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmacological Properties : The compound exhibits significant pharmacological activities, particularly in treating conditions related to hypoxia and anoxia. It has shown promise as an agent for improving symptoms associated with cerebral disorders such as amnesia and presbyophrenia. Its ability to act as a cerebral activator makes it a candidate for further research in neuropharmacology .

- Anti-inflammatory and Hypotensive Effects : Research indicates that 1-amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene possesses anti-inflammatory properties and can serve as a hypotensive agent. These characteristics are beneficial for developing treatments for hypertension and related cardiovascular conditions .

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities by scavenging active oxygen radicals. This property is vital for preventing oxidative stress-related diseases, making it a potential therapeutic agent in the treatment of conditions like arteriosclerosis and autoimmune disorders .

- Neuroprotective Effects : Studies suggest that this compound may protect against neuronal damage caused by various factors, including drug intoxication and metabolic disturbances. Its neuroprotective properties could be further explored for developing therapies for neurodegenerative diseases .

Materials Science Applications

- Synthesis of Functional Materials : The unique structure of this compound allows it to be used as a building block in synthesizing advanced materials. Its derivatives can be employed in creating polymers with specific mechanical and thermal properties, enhancing material performance in various applications .

- As a Synthetic Intermediate : This compound can serve as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds. Its versatility makes it valuable in the pharmaceutical industry for synthesizing new drug candidates .

Case Study 1: Pharmacological Evaluation

A study evaluated the effects of this compound on hypoxic conditions in animal models. The results indicated significant improvement in survival rates and cognitive function post-hypoxia exposure, suggesting its potential use in clinical settings for treating hypoxia-related ailments.

Case Study 2: Material Development

Research focused on the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical strength. The findings revealed that polymers containing this compound exhibited improved resistance to thermal degradation compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Brominated Indane Derivatives

- 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (Enantiomers): The (S)- and (R)-enantiomers (CAS 1799420-95-3 and 1466429-22-0) share the bromo and amino groups but lack the 3,3-dimethyl substitution.

- 6-Bromo-4-methyl-2,3-dihydro-1H-indene (CID 84026380): Features a methyl group at position 4 instead of 3,3-dimethyl and amino groups. This structural variation impacts electronic distribution and lipophilicity (logP ~2.8 estimated), critical for membrane permeability .

Amino-Substituted Indanes

- LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide): A diarylsulfonylurea with a sulfonamide group at position 3.

Dimethyl-Substituted Indanes

- 1,3-Dimethylindan (CAS 4175-53-5): Lacks bromo and amino groups but shares the 3,3-dimethyl substitution. This simpler analog highlights the role of halogen and amino groups in enhancing target specificity and bioactivity .

Physicochemical Properties

Key Observations :

Antiproliferative Activity

- Tubulin Polymerization Inhibitors: Dihydroindene derivatives with trimethoxy substituents (e.g., compounds 12d, 12q) exhibit IC₅₀ values <1 μM in cancer cell lines.

- Nitric Oxide Inhibition: Natural indane derivatives (diaporindenes A–D) show IC₅₀ values of 4.2–9.0 μM against NO production. The target’s bromo group could enhance similar activity via halogen bonding .

Antimicrobial Potential

- Bedaquiline Analogs : Indane-containing analogs of the tuberculosis drug bedaquiline (e.g., compounds 7–13) demonstrate comparable in vitro activity against Mycobacterium tuberculosis. The target’s lipophilicity (logP ~3.2) aligns with optimal ranges for antimycobacterial agents .

Biological Activity

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a bromo substituent. This article explores the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H14BrN

- Molecular Weight : 240.14 g/mol

- CAS Number : 1248561-62-7

Biological Activities

The biological activities of this compound are primarily attributed to its structural characteristics that allow it to interact with various biological systems. Key activities include:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of indane structures have been shown to inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antibacterial Properties

The presence of the amino group in this compound suggests potential antibacterial activity. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or protein function.

Neuroprotective Effects

Some studies have indicated that indene derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Similarity Index | Unique Features |

|---|---|---|---|

| 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene | - | 0.96 | Lacks amino group; primarily explored for material applications. |

| 5-Bromo-2,3-dihydro-1H-indene | - | 0.91 | Different bromination pattern; studied for electronic properties. |

| 2-Aminoindene Derivatives | - | Varied | Focused on neuroprotective effects; variations in amino substituents lead to different biological activities. |

This table illustrates that while these compounds share certain features, the presence of specific functional groups like amino or bromo groups gives each compound unique properties and potential applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Involves the reaction of bromo-substituted indenes with amines.

- Cyclization Reactions : Utilizing cyclization strategies to form the indene structure while incorporating the amino group.

Case Studies and Research Findings

A selection of case studies highlights the biological activities associated with similar compounds:

Study on Antitumor Activity

A study published in PMC demonstrated that indane derivatives showed significant inhibition of tumor cell lines (e.g., MCF7 breast cancer cells) through apoptosis induction mechanisms .

Investigation into Antibacterial Effects

Research conducted on various indole and indene derivatives revealed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . The study highlighted structure–activity relationships that could be leveraged for developing new antibacterial agents.

Neuroprotective Study

A recent investigation into the neuroprotective effects of amino-substituted indenes indicated that these compounds could reduce oxidative stress markers in neuronal cells subjected to neurotoxic insults . This opens avenues for further exploration in neurodegenerative disease contexts.

Q & A

Q. What synthetic strategies are recommended for preparing 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene with high purity?

Methodological Answer: Use multi-step protocols involving bromination of indene precursors followed by amination under controlled conditions. Key parameters include temperature (0–5°C for bromination) and catalyst selection (e.g., Pd/C for Buchwald-Hartwig amination). Monitor intermediates via TLC and ¹H NMR to confirm reaction progression. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity with HPLC (>98%) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine ¹H/¹³C NMR to verify substituent positions (e.g., diastereotopic protons in the dihydroindene system) and HRMS for molecular formula validation. X-ray crystallography (if crystalline derivatives are available) resolves stereochemical ambiguities. IR spectroscopy confirms amine functional groups (N-H stretch ~3300 cm⁻¹) .

Q. What solvent systems enhance solubility for in vitro assays?

Methodological Answer: Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) for initial dissolution. Pre-saturate via sonication (30 min) and centrifugation (10,000 rpm, 10 min) to avoid precipitation. For hydrophobic assays, employ lipid-based nanoemulsions (e.g., PEGylated liposomes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer: Synthesize derivatives with halogen substitutions (Cl, I at position 6) and varying alkyl groups (position 3). Test using high-throughput screening (HTS) and cross-analyze with QSAR models. For example, bromine enhances electrophilic interactions in enzyme active sites, while dimethyl groups improve metabolic stability .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Re-examine assay conditions (e.g., buffer ionic strength, redox agents). Validate docking results with alternative software (Schrödinger vs. MOE) and refine force field parameters. Use orthogonal assays (SPR, ITC) to confirm binding kinetics .

Q. How should stability studies be designed for long-term storage?

Methodological Answer: Conduct accelerated stability tests (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (C18 columns, 254 nm). Lyophilize samples and store at -20°C under argon. LC-MS identifies degradation products (e.g., amine oxidation to nitro groups) .

Q. What in vitro models are suitable for metabolic profiling?

Methodological Answer: Use hepatocyte microsomes (human/rat) with NADPH cofactors. Analyze metabolites via LC-QTOF-MS in full-scan mode. Assess CYP inhibition (3A4, 2D6) using fluorogenic substrates to predict drug-drug interaction risks .

Q. How can computational modeling predict pharmacokinetic properties of derivatives?

Methodological Answer: Employ molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study membrane permeability. Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration. Validate with experimental Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.